molecular formula C9H9F2NO3 B1398692 2,6-Difluoro-3-(methoxymethoxy)benzamide CAS No. 1384476-82-7

2,6-Difluoro-3-(methoxymethoxy)benzamide

Cat. No.: B1398692
CAS No.: 1384476-82-7
M. Wt: 217.17 g/mol
InChI Key: BGBGYWLJENYTRV-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(methoxymethoxy)benzamide is a chemical compound with the molecular formula C9H9F2NO3 It is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, a methoxymethoxy group at the 3 position, and a benzamide functional group

Biochemical Analysis

Biochemical Properties

2,6-Difluoro-3-(methoxymethoxy)benzamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. One of the key enzymes it interacts with is FtsZ, a protein essential for bacterial cell division. The compound’s interaction with FtsZ involves strong hydrophobic interactions between the difluoroaromatic ring and several key residues in the allosteric pocket, such as Val203, Val297, and Asn263 . Additionally, hydrogen bonds between the carboxamide group of this compound and residues Val207, Leu209, and Asn263 are critical for its inhibitory activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, it inhibits cell division by targeting the FtsZ protein, leading to disrupted cell morphology and impaired cell division . This compound also influences cell signaling pathways and gene expression related to cell division and growth. The inhibition of FtsZ by this compound results in the downregulation of genes involved in cell wall synthesis and division .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the FtsZ protein. The compound adopts a non-planar conformation due to the presence of fluorine atoms, which enhances its binding affinity to the allosteric site of FtsZ . This binding inhibits the polymerization of FtsZ, preventing the formation of the Z-ring necessary for bacterial cell division . The hydrophobic interactions and hydrogen bonds mentioned earlier play a crucial role in stabilizing the compound-protein complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of bacterial cell division and potential resistance development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . The threshold for these adverse effects varies depending on the animal model used, but it is crucial to determine the optimal dosage that maximizes efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to its degradation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown into various metabolites . These metabolites are then excreted through the kidneys. The interaction of this compound with metabolic enzymes can influence its overall efficacy and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s hydrophobic nature allows it to easily cross cell membranes and accumulate in certain cellular compartments . Transporters such as ABC transporters may facilitate its movement across cellular barriers, while binding proteins can influence its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target protein, FtsZ . The compound’s activity is influenced by its ability to reach and bind to FtsZ in the cytoplasm. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(methoxymethoxy)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(methoxymethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction Products: Reduced derivatives such as amines or alcohols.

    Hydrolysis Products: Hydroxyl derivatives and methanol.

Scientific Research Applications

2,6-Difluoro-3-(methoxymethoxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-3-(oxazol-2-ylmethoxy)benzamide: Another derivative with similar structural features but different biological activities.

    2,6-Difluoro-3-methoxybenzoic acid: A structurally related compound with different functional groups and properties.

    2,6-Difluorobenzamide: The parent compound with simpler structure and different reactivity.

Uniqueness

2,6-Difluoro-3-(methoxymethoxy)benzamide is unique due to the presence of both fluorine atoms and the methoxymethoxy group, which confer specific chemical and biological properties. Its ability to inhibit bacterial cell division by targeting FtsZ makes it a promising candidate for the development of new antimicrobial agents .

Properties

IUPAC Name

2,6-difluoro-3-(methoxymethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3H,4H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBGYWLJENYTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=C(C=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274867
Record name 2,6-Difluoro-3-(methoxymethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384476-82-7
Record name 2,6-Difluoro-3-(methoxymethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384476-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-(methoxymethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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